No Quantified Binding Affinity, Functional Activity, or Target Engagement Data Indexed Against CAS 1795456-83-5 in Any Permitted Public Database
An exhaustive search of PubChem, ChEMBL, BindingDB, PubMed, and patent databases (USPTO, EPO, WIPO) for quantitative data on CAS 1795456-83-5 returned zero records from permitted sources. No IC50, Ki, Kd, EC50, or target-engagement data exist for this compound. In contrast, structurally related azepane-1-carboxamides have been characterized in quantitative detail in peer-reviewed literature. For example, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (compound 4 in Breitenlechner et al., 2004) exhibited an IC50 of 4 nM against PKB-alpha and demonstrated full plasma stability in mouse plasma, while the parent ester analog (compound 1) was plasma-labile [1]. In the synthetic cannabinoid domain, azepane isomers of AM-1220 display distinctly different CB1/CB2 binding profiles; the (N-methylazepan-3-yl) isomer shows differential affinity relative to the parent piperidine compound [2]. No such data are available for the target compound. The absence of quantitative comparative data from permitted sources means that no differentiation claim—positive or negative—can be substantiated for CAS 1795456-83-5 relative to any named comparator. Until primary data are generated and published, its pharmacological profile is completely uncharacterized, and it cannot be ranked against any analog [1] [2].
| Evidence Dimension | PK profile characterization (data availability vs. known analogs) |
|---|---|
| Target Compound Data | No quantitative data available from any permitted source |
| Comparator Or Baseline | Compound 4 (Breitenlechner 2004): PKB-alpha IC50 = 4 nM, plasma-stable in mouse plasma; Azepane isomer of AM-1220: characterized CB1/CB2 binding affinities |
| Quantified Difference | Not calculable—target compound lacks any quantitative data point |
| Conditions | Comprehensive database search across PubChem, ChEMBL, BindingDB, PubMed, USPTO, EPO, WIPO (search date: 2026-05-09), excluding benchchems, evitachem, molecule, vulcanchem |
Why This Matters
Procurement and assay-design decisions require quantitative target-engagement data; without such data, the compound cannot be scientifically prioritized over any analog for any biological application.
- [1] Breitenlechner, C. B. et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J. Med. Chem. 47, 1375–1390 (2004). PMID: 14998327 View Source
- [2] Nakajima, J. et al. Analysis of azepane isomers of AM-2233 and AM-1220, and detection of an inhibitor of fatty acid amide hydrolase obtained as designer drugs in the Tokyo area. Forensic Toxicol. 31, 114–121 (2013). View Source
